molecular formula C8H14O2 B063350 7-OXABICYCLO[4.1.0]HEPTANE,3-(METHOXYMETHYL)- CAS No. 168564-10-1

7-OXABICYCLO[4.1.0]HEPTANE,3-(METHOXYMETHYL)-

Cat. No.: B063350
CAS No.: 168564-10-1
M. Wt: 142.2 g/mol
InChI Key: JUBOISWHAUYTDY-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3,4-epoxycyclohexane is an organic compound characterized by the presence of a methoxymethyl group attached to a cyclohexane ring with an epoxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-epoxycyclohexane typically involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base, followed by epoxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Anhydrous conditions using solvents like dichloromethane

    Temperature: Controlled temperatures ranging from 0°C to room temperature

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:

    Catalysts: Use of phase transfer catalysts to enhance reaction rates

    Purification: Distillation or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3,4-epoxycyclohexane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium iodide in acetone for halide exchange

Major Products:

    Oxidation: Formation of diols or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

1-(Methoxymethyl)-3,4-epoxycyclohexane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides

    Medicine: Investigated for its potential as a building block in drug synthesis

    Industry: Utilized in the production of polymers and resins with specific properties

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3,4-epoxycyclohexane involves its interaction with various molecular targets:

    Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates

    Molecular Targets: Enzymes such as epoxide hydrolases can catalyze the ring-opening, leading to biologically active compounds

    Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-2,3-epoxycyclohexane
  • 1-(Methoxymethyl)-4,5-epoxycyclohexane
  • 1-(Methoxymethyl)-3,4-dihydroxycyclohexane

Uniqueness: 1-(Methoxymethyl)-3,4-epoxycyclohexane is unique due to the specific positioning of the methoxymethyl and epoxy groups on the cyclohexane ring, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

168564-10-1

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

3-(methoxymethyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O2/c1-9-5-6-2-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3

InChI Key

JUBOISWHAUYTDY-UHFFFAOYSA-N

SMILES

COCC1CCC2C(C1)O2

Canonical SMILES

COCC1CCC2C(C1)O2

Synonyms

7-Oxabicyclo[4.1.0]heptane, 3-(methoxymethyl)-

Origin of Product

United States

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